t-Butyl trifluoroacetate

Description

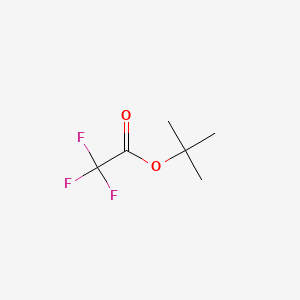

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLSMYQBOJUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193061 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-52-2 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl Trifluoroacetate: Synthesis, Properties, and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl trifluoroacetate (B77799) (TBTA) is a fluorinated organic compound with the CAS Number 400-52-2 . While not typically utilized as a primary reagent, its in situ formation during common synthetic procedures, particularly in solid-phase peptide synthesis (SPPS), has significant implications for the integrity of target molecules. This technical guide provides a comprehensive overview of t-butyl trifluoroacetate, including its synthesis, physicochemical and spectroscopic properties, and its critical role as a reactive intermediate in drug development. Detailed experimental protocols for its synthesis and for mitigating its undesired side reactions are presented, along with a thorough examination of the reaction mechanisms involved.

Introduction

This compound is a sterically hindered ester of trifluoroacetic acid. Its significance in the context of pharmaceutical and peptide research arises primarily from its role as a byproduct in reactions involving t-butyl protecting groups and trifluoroacetic acid (TFA). In Fmoc-based solid-phase peptide synthesis (SPPS), TFA is ubiquitously employed for the final cleavage of the synthesized peptide from the resin support and for the removal of acid-labile side-chain protecting groups, such as the t-butoxycarbonyl (Boc) and t-butyl (tBu) groups.[1] During this process, the liberated t-butyl cation is highly reactive and can be trapped by the trifluoroacetate anion to form this compound.[2] This seemingly innocuous byproduct is, in fact, a potent electrophile capable of alkylating nucleophilic amino acid residues, leading to undesired modifications of the target peptide.[2][3] Understanding the chemistry of this compound is therefore paramount for any researcher engaged in the synthesis of peptides and other complex organic molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely published in spectral databases, the expected characteristic data based on its structure and data from analogous compounds are included for reference.

| Property | Value | Reference(s) |

| CAS Number | 400-52-2 | |

| Molecular Formula | C₆H₉F₃O₂ | |

| Molecular Weight | 170.13 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 83-84 °C | |

| Density | 1.104 g/cm³ at 25 °C | |

| Solubility | Soluble in most organic solvents. |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the t-butyl group. |

| ¹³C NMR | Quartet for the CF₃ carbon (due to C-F coupling), a signal for the carbonyl carbon, and signals for the quaternary and methyl carbons of the t-butyl group.[4][5][6] |

| ¹⁹F NMR | A single peak for the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration around 1780-1760 cm⁻¹, strong C-F stretching vibrations around 1300-1100 cm⁻¹, and C-H stretching and bending vibrations of the t-butyl group.[7][8][9] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 170. A prominent fragment at m/z 57 corresponding to the t-butyl cation [(CH₃)₃C]⁺. Other fragments resulting from the loss of the t-butyl group and cleavage of the ester.[10][11] |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

While this compound is often formed in situ, it can be synthesized deliberately for research purposes. The most common method involves the reaction of tert-butanol (B103910) with trifluoroacetic anhydride (B1165640).

Experimental Protocol: Synthesis from tert-Butanol and Trifluoroacetic Anhydride

Materials:

-

tert-Butanol (anhydrous)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

To a stirred solution of tert-butanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1 eq) dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Role in Drug Development and Peptide Synthesis

The primary relevance of this compound in drug development lies in its role as a reactive byproduct during the deprotection of t-butylated protecting groups in solid-phase peptide synthesis (SPPS).

Formation during Fmoc-SPPS Cleavage

The final step in Fmoc-SPPS involves the treatment of the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove the side-chain protecting groups. Many of these protecting groups are t-butyl based (e.g., for Asp, Glu, Ser, Thr, Tyr). The acidic conditions lead to the formation of a stable t-butyl cation.[12] This carbocation can then react with the trifluoroacetate anion present in high concentration to form this compound.[2]

Alkylation of Nucleophilic Amino Acid Residues

This compound is a potent alkylating agent that can react with nucleophilic side chains of certain amino acid residues, leading to undesired modifications of the synthetic peptide. The most susceptible residues are tryptophan, cysteine, and methionine.[2][3]

-

Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by the t-butyl group.[13]

-

Cysteine: The thiol group of cysteine is a strong nucleophile and is readily alkylated to form a thioether.[14]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.

Mitigation Strategies: The Use of Scavengers

To prevent the deleterious alkylation by this compound and the parent t-butyl cation, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that are more reactive towards the electrophilic intermediates than the amino acid side chains.[12][14]

Commonly Used Scavengers:

-

Triisopropylsilane (TIS): A very effective scavenger for t-butyl cations.

-

Water: Can act as a nucleophile to quench carbocations.

-

1,2-Ethanedithiol (EDT): Particularly useful for protecting cysteine residues.

-

Thioanisole: Effective in preventing the alkylation of methionine.

Experimental Protocol: Peptide Cleavage with a Scavenger Cocktail

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Swell the peptide-resin in dichloromethane (DCM) in a reaction vessel.

-

Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Conclusion

This compound is a chemically significant species for researchers in drug development and peptide synthesis, not as a reagent to be employed, but as a reactive byproduct to be understood and controlled. Its formation during the acidic deprotection of t-butylated molecules can lead to unwanted side reactions, compromising the purity and yield of the final product. By employing appropriate scavenger cocktails and optimized cleavage protocols, the deleterious effects of this compound can be effectively mitigated. A thorough understanding of the mechanisms of its formation and reactivity is essential for the successful synthesis of complex peptides and other therapeutic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. FTIR [terpconnect.umd.edu]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of t-butyl trifluoroacetate (B77799) (TBTFA), a fluorinated organic compound of interest in synthetic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and procedural insights.

Core Physical and Chemical Properties

t-Butyl trifluoroacetate is a colorless liquid at room temperature.[1] It is recognized for its utility as a chemical intermediate and its distinct physical characteristics, which are summarized below.

| Property | Value | Source |

| CAS Number | 400-52-2 | [1][2] |

| Molecular Formula | C₆H₉F₃O₂ | [2] |

| Molecular Weight | 170.13 g/mol | [1][3] |

| Density | 1.089 g/cm³ | [1] |

| Boiling Point | 83 °C | [4] |

| Refractive Index | 1.3300 - 1.332 | [4] |

| Physical Form | Liquid | [1] |

| Flash Point | 83 °C | [1] |

| Purity | Typically 96-98% | [1] |

| Storage Temperature | Ambient or 2-8°C | [1][5] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in readily available literature, its role in chemical synthesis, particularly in the context of t-butyl ester protecting groups, is well-documented. The following protocol describes a general and fundamental procedure for the removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA), a reaction of significant relevance to peptide synthesis and drug discovery.[6]

Protocol: Trifluoroacetic Acid (TFA)-Mediated Deprotection of a t-Butyl Ester

This procedure outlines the cleavage of a t-butyl ester to yield the corresponding carboxylic acid.

Materials:

-

t-Butyl ester substrate (1.0 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Toluene (B28343) (for co-evaporation)

-

Diethyl ether (cold, for precipitation)

Procedure:

-

Dissolution: Dissolve the t-butyl ester substrate (1.0 mmol) in anhydrous DCM (e.g., at a concentration of 0.1 M) within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Cooling: Cool the solution to 0 °C using an ice bath.[7]

-

Addition of TFA: Slowly add an equal volume of TFA to the cooled solution to achieve a 1:1 (v/v) mixture.[7]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-2 hours.[7]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material has been consumed.[7]

-

Work-up and Isolation:

-

Direct Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 x 10 mL). The resulting crude product, often the TFA salt of the deprotected acid, can frequently be used in the subsequent step without further purification.[7]

-

Precipitation (for Purification): For purification, dissolve the crude residue in a minimal amount of DCM. Precipitate the product by adding cold diethyl ether. Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[7]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the TFA-mediated deprotection of a t-butyl ester.

Caption: Workflow for TFA-Mediated t-Butyl Ester Deprotection.

Applications and Safety

This compound is primarily utilized in organic synthesis. It is a flammable liquid and vapor.[8] Appropriate safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, should be strictly followed.[8] Personal protective equipment, including gloves and eye protection, is recommended when handling this chemical.[8] For detailed safety information, consulting the Safety Data Sheet (SDS) is advised.[8]

References

An In-depth Technical Guide to t-Butyl Trifluoroacetate

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of t-butyl trifluoroacetate (B77799), tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

t-Butyl trifluoroacetate, with the CAS Number 400-52-2, is the t-butyl ester of trifluoroacetic acid. Its structure is characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to an oxygen atom connected to a t-butyl group.

Molecular Structure:

-

IUPAC Name: tert-butyl 2,2,2-trifluoroacetate[3]

-

Synonyms: this compound, Trifluoroacetic acid tert-butyl ester, tert-Butyl 2,2,2-trifluoroethanoate[1]

Structural Representations:

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 170.13 g/mol | [2][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.089 g/cm³ | [3] |

| Boiling Point | 83 °C | [1][5] |

| Refractive Index | 1.3300 - 1.332 | [1] |

| Flash Point | 83 °F (28.3 °C) | [3] |

| Solubility | Soluble in common organic solvents. | [6] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | A single peak corresponding to the nine equivalent protons of the t-butyl group. | [7][8] |

| ¹³C NMR | Signals for the quaternary carbon and the methyl carbons of the t-butyl group, the carbonyl carbon, and the trifluoromethyl carbon. | [4][7] |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift can be influenced by solvent polarity. | [3][9][10] |

| Infrared (IR) | Strong absorption bands characteristic of a C=O (ester) stretching vibration and C-F stretching vibrations. | [11][12] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized as a trifluoroacetylating agent.

Synthesis

While various synthetic routes exist, a common laboratory-scale preparation involves the reaction of trifluoroacetic anhydride (B1165640) with t-butanol.

Key Reactions: Trifluoroacetylation

This compound can be used to introduce a trifluoroacetyl group to nucleophiles such as amines and alcohols. This reaction is often employed in peptide synthesis and for the derivatization of molecules for analytical purposes.

Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester

This protocol details a general procedure for the removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA), a reaction where this compound is a potential byproduct.[13] This process is fundamental in multi-step organic syntheses, particularly in peptide and complex molecule synthesis.[14]

Materials:

-

t-Butyl protected compound (e.g., MS-PEG4-t-butyl ester)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve the t-butyl ester substrate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: Slowly add an equal volume of TFA to the stirred solution, resulting in a 1:1 (v/v) mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

-

The resulting crude product, often the TFA salt of the deprotected carboxylic acid, can be used directly for the next step or purified.

-

-

Purification (Optional):

-

Dissolve the residue in a minimal amount of DCM.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether.

-

Dry the purified product under vacuum.[15]

-

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the mechanism of TFA-mediated deprotection of a t-butyl ester, a reaction where this compound can be formed as a byproduct.[13][16]

References

- 1. This compound CAS#: 400-52-2 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 400-52-2 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound(400-52-2) 1H NMR [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Butyl trifluoroacetate [webbook.nist.gov]

- 12. Butyl trifluoroacetate [webbook.nist.gov]

- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Preparation of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for t-butyl trifluoroacetate (B77799), a valuable reagent and intermediate in organic synthesis. The document details experimental protocols, reaction mechanisms, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Synthesis via Trifluoroacetylation of tert-Butanol (B103910) with Trifluoroacetic Anhydride (B1165640)

The reaction of tert-butanol with trifluoroacetic anhydride is a direct and common method for preparing t-butyl trifluoroacetate. The high reactivity of the anhydride drives the esterification forward.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution. The hydroxyl group of tert-butanol attacks one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion, which is a good leaving group, to form the this compound and trifluoroacetic acid as a byproduct.

Experimental Protocol

A general procedure for this synthesis involves the controlled addition of trifluoroacetic anhydride to tert-butanol, often in a suitable aprotic solvent.

-

Materials :

-

tert-Butanol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (B109758) (or other inert solvent)

-

Pyridine (B92270) or triethylamine (B128534) (optional, as a base to neutralize the byproduct)

-

-

Procedure :

-

To a solution of tert-butanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity | Reference |

| tert-Butanol | Trifluoroacetic Anhydride | Dichloromethane | 0 °C to RT | 2-4 h | High | >98% | General Procedure |

Note: Specific yield data can vary based on the scale and precise reaction conditions.

Synthesis via Acid-Catalyzed Reaction of Trifluoroacetic Acid with Isobutylene (B52900)

This method represents an atom-economical approach to this compound, utilizing the acid-catalyzed addition of trifluoroacetic acid to isobutylene.

Reaction Mechanism

The reaction is initiated by the protonation of isobutylene by a strong acid catalyst to form a stable tertiary carbocation (tert-butyl cation). This carbocation is then attacked by the trifluoroacetate anion to yield the final product. The reaction is an equilibrium process.[1]

Experimental Protocol

This procedure typically involves bubbling isobutylene gas through a solution of trifluoroacetic acid with a strong acid catalyst.

-

Materials :

-

Trifluoroacetic acid (TFA)

-

Isobutylene

-

Strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid)[2]

-

Anhydrous dichloromethane (solvent)

-

-

Procedure :

-

Dissolve trifluoroacetic acid in anhydrous dichloromethane in a pressure-rated flask.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).[2]

-

Bubble isobutylene gas through the stirred solution for several hours.

-

Seal the vessel and allow the reaction to proceed at room temperature, monitoring the pressure.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

Upon completion, carefully vent the excess isobutylene.

-

Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by fractional distillation.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |

| Trifluoroacetic Acid | Isobutylene | Triflic Acid | Dichloromethane | -20 °C to RT | 1 h | Nearly Quantitative (crude) | ~94% (before recrystallization) | [2] |

Alternative Synthesis Route: From [Bis(trifluoroacetoxy)iodo]benzene

An alternative, though less common, method involves the reaction of a thiol with [Bis(trifluoroacetoxy)iodo]benzene.

Experimental Protocol

-

Materials :

-

2-Methyl-2-propanethiol

-

[Bis(trifluoroacetoxy)iodo]benzene

-

Chloroform

-

-

Procedure :

-

Dissolve 2-Methyl-2-propanethiol and [Bis(trifluoroacetoxy)iodo]benzene in chloroform.

-

Stir the reaction mixture at 20 °C for 24 hours.[3]

-

Monitor the reaction by TLC or GC.

-

Work-up involves washing the reaction mixture with a suitable aqueous solution to remove byproducts.

-

The organic layer is then dried and concentrated, followed by purification of the product.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity | Reference |

| 2-Methyl-2-propanethiol | [Bis(trifluoroacetoxy)iodo]benzene | Chloroform | 20 °C | 24 h | 90% | Not Specified | [3] |

General Experimental Workflow

The overall workflow for the synthesis and preparation of this compound, regardless of the specific route, follows a general pattern of reaction, work-up, and purification.

Conclusion

This technical guide outlines the primary and alternative methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, required scale, and desired purity. The reaction of trifluoroacetic acid with isobutylene is notable for its atom economy, while the use of trifluoroacetic anhydride provides a highly reactive route to the desired product. Detailed experimental protocols and available quantitative data are provided to assist researchers in the successful preparation of this important chemical intermediate.

References

- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of t-Butyl Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for t-butyl trifluoroacetate (B77799), a key reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document also includes detailed experimental protocols for acquiring these spectra, serving as a valuable resource for laboratory practice.

Spectroscopic Data Summary

The spectral data for t-butyl trifluoroacetate is summarized in the following tables, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structure of this compound by identifying the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.51 | Singlet | 9H | -C(CH ₃)₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 27.8 | -C (CH₃)₃ |

| 85.0 | -C (CH₃)₃ |

| 115.5 (q, J ≈ 286 Hz) | C F₃ |

| 157.1 (q, J ≈ 41 Hz) | C =O |

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -75.6 | -CF ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups, particularly the carbonyl and C-F bonds.

Table 4: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (t-butyl) |

| 1785 | Strong | C=O stretch (ester) |

| 1370 | Medium | C-H bend (t-butyl) |

| 1225, 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1090 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern, providing confirmation of its molecular weight and structural features.

Table 5: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | < 1 | [M]⁺ (Molecular Ion) |

| 155 | 5 | [M - CH₃]⁺ |

| 115 | 10 | [M - C(CH₃)₃]⁺ or [CF₃CO]⁺ |

| 69 | 30 | [CF₃]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |

| 41 | 40 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation (Liquid Sample):

-

Ensure a high-quality 5 mm NMR tube is clean and dry.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Add 1-2 drops of this compound to the solvent in the NMR tube.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Instrumental Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (proton-decoupling may be applied).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

For ATR-FTIR: Place a single drop of this compound directly onto the surface of the ATR crystal.

-

For Transmission (Salt Plates): Place one drop of the liquid on one salt plate and carefully place the second plate on top, gently rotating to create a thin, uniform film.

-

Acquire a background spectrum of the empty accessory (clean ATR crystal or empty salt plates) before running the sample spectrum.

Instrumental Parameters (General):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Sample Introduction and Ionization (Volatile Liquid):

-

This compound is a volatile liquid and is amenable to direct injection or gas chromatography-mass spectrometry (GC-MS).

-

For GC-MS: Inject a small volume (e.g., 1 µL of a dilute solution in a volatile solvent like dichloromethane) into the GC, which will separate the compound before it enters the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) is typically used for this type of molecule.

Instrumental Parameters (General):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30 - 200.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape (e.g., start at 40 °C, ramp to 200 °C).

-

Visualizations

The following diagrams illustrate key aspects of the spectral analysis of this compound.

A Technical Guide to the Formation of t-Butyl Trifluoroacetate in Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of t-butyl trifluoroacetate (B77799) when using trifluoroacetic acid (TFA), a common scenario encountered during the acidic cleavage of tert-butyl (t-Bu) and t-butoxycarbonyl (Boc) protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. This document details the underlying chemical principles, provides relevant quantitative data, outlines experimental protocols, and visualizes the key chemical pathways.

Core Mechanism of Formation

The formation of t-butyl trifluoroacetate is a consequence of the acid-catalyzed generation of a tert-butyl cation.[1] In the context of deprotection, trifluoroacetic acid protonates the oxygen of a t-butyl ether or a t-butyl ester (including the Boc group). This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the release of a stable tertiary carbocation, the t-butyl cation.[1][2]

Once formed, this highly electrophilic intermediate can undergo several competing reactions. One of these pathways is the reaction with the trifluoroacetate anion present in the reaction medium, which acts as a nucleophile, to yield this compound.[3] This reaction is an equilibrium process, and at room temperature, the equilibrium is displaced in favor of the ester.[4]

The overall mechanism, starting from a generic t-butyl protected substrate (R-O-tBu), can be summarized as follows:

-

Protonation: The acidic proton from TFA protonates the oxygen atom of the t-butyl ether or ester.

-

Carbocation Formation: The protonated substrate undergoes heterolytic cleavage to form a stable t-butyl carbocation and the deprotected molecule (R-OH).

-

Nucleophilic Attack: The trifluoroacetate anion attacks the t-butyl carbocation to form this compound.

Competing Reaction Pathways

The t-butyl cation is a key intermediate that dictates the product distribution. Besides forming this compound, it can undergo other transformations, primarily deprotonation to form isobutylene (B52900) or reaction with nucleophilic "scavengers" added to the reaction mixture.[2] The presence of scavengers is a common strategy in peptide synthesis to prevent the t-butyl cation from alkylating sensitive amino acid residues like tryptophan and methionine.[1]

The main competing pathways are:

-

Ester Formation: Reaction with the trifluoroacetate anion to form this compound. This consumes the TFA.[3]

-

Elimination: Loss of a proton to form isobutylene, a gaseous byproduct. This pathway regenerates the TFA catalyst.[5]

-

Scavenging: Reaction with an added nucleophilic scavenger (e.g., triisopropylsilane, thioanisole) to form a stable, scavenged byproduct.[1]

Quantitative Data

| Parameter | Value/Condition | Notes |

| TFA Concentration | 25-95% (v/v) in a co-solvent | A common starting point is a 1:1 (v/v) mixture of TFA and Dichloromethane (DCM).[6] |

| Co-Solvent | Dichloromethane (DCM) | DCM is a common choice due to its inertness and ease of removal.[6] |

| Temperature | 0 °C to Room Temperature | Reactions are often initiated at 0 °C and then allowed to warm to room temperature.[6] |

| Reaction Time | 30 minutes to 3 hours | Progress is typically monitored by TLC or LC-MS until the starting material is consumed.[1][6] |

| Expected Yield | >90% (for deprotection) | The efficiency of t-butyl group removal is generally high under these conditions. |

Spectroscopic Data for this compound

The identity of the formed this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Key Data Points |

| ¹H NMR | A singlet peak corresponding to the nine equivalent protons of the t-butyl group. |

| ¹³C NMR | Resonances for the quaternary carbon and the methyl carbons of the t-butyl group, as well as the carbonyl carbon and the trifluoromethyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O (ester) stretching vibration. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8] |

Experimental Protocols

The following section provides a representative protocol for the formation and isolation of this compound, adapted from general procedures for TFA-mediated reactions. This protocol is intended for research purposes and should be performed by trained professionals in a suitable laboratory setting.

Objective: To synthesize this compound from tert-butanol (B103910) and trifluoroacetic acid.

Materials:

-

tert-Butanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid (1.1 eq) to the solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve; ensure proper venting.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be purified by distillation.

Conclusion

The formation of this compound is an important and often unavoidable reaction when using TFA for the deprotection of t-butylated compounds. Understanding the mechanism, the competing reaction pathways for the intermediate t-butyl cation, and the reaction conditions is crucial for controlling the outcomes of syntheses that employ this common deprotection strategy. For drug development professionals, minimizing the formation of this byproduct through the use of scavengers can be critical for achieving high yields and purity of the target active pharmaceutical ingredient. This guide provides the foundational knowledge for researchers to anticipate and manage the formation of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(400-52-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermodynamic Properties of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl trifluoroacetate (B77799) (TBTFA) is a halogenated organic ester of significant interest, notably as a byproduct in synthetic chemistry, particularly in peptide synthesis where trifluoroacetic acid (TFA) is used for the removal of t-butyl-based protecting groups. A thorough understanding of its thermodynamic properties is crucial for reaction optimization, process safety, and computational modeling. This technical guide provides a comprehensive overview of the available physical properties of t-butyl trifluoroacetate and outlines a robust computational methodology for the determination of its core thermodynamic parameters, given the current absence of extensive experimental data in peer-reviewed literature.

Introduction

This compound (CAS 400-52-2) is a colorless, flammable liquid with the molecular formula C₆H₉F₃O₂.[1] Its chemical structure, featuring a bulky t-butyl group and a highly electronegative trifluoromethyl group, imparts unique physical and chemical characteristics. While its role as a reagent is documented, it is frequently encountered as a byproduct during the TFA-mediated cleavage of t-butyl protecting groups, a common strategy in the synthesis of complex molecules like peptides and pharmaceuticals. The formation of TBTFA in these reaction mixtures can influence reaction kinetics, equilibrium, and downstream processing. Therefore, knowledge of its thermodynamic stability, including its enthalpy of formation, entropy, and heat capacity, is of considerable practical importance.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [2][3] |

| CAS Number | 400-52-2 | [1][2] |

| Boiling Point | 83 °C | [2] |

| Density | 1.089 g/cm³ | [4] |

| Refractive Index | 1.3300 - 1.332 | [2] |

| Flash Point | 83 °C | [4] |

| Physical Form | Liquid | [4] |

| Appearance | Colorless | [5] |

Computational Determination of Thermodynamic Properties: A Methodological Protocol

In the absence of direct experimental measurements, high-level computational chemistry methods provide a reliable and well-established alternative for determining the thermodynamic properties of organic molecules, especially for fluorinated compounds. The following protocol outlines a recommended computational workflow.

Computational Approach

High-accuracy composite methods such as Gaussian-4 (G4) or CBS-QB3 are recommended for calculating the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). These methods approximate coupled-cluster calculations with single, double, and perturbative triple excitations [CCSD(T)] with large basis sets through a series of lower-level calculations, providing a good balance between accuracy and computational cost.

An isodesmic reaction scheme is crucial for achieving high accuracy, particularly for the enthalpy of formation. This method conserves the number and types of chemical bonds, thereby facilitating the cancellation of systematic errors in the quantum chemical calculations.

Isodesmic Reaction Scheme

A suitable isodesmic reaction for this compound is:

This compound + Propane → Isobutane + Methyl trifluoroacetate

The enthalpy of reaction (ΔrH°) is calculated from the computed total energies of the optimized structures of all reactants and products. The enthalpy of formation of this compound can then be derived using the following equation and known experimental ΔfH° values for the other species:

ΔfH°(this compound) = ΔrH° + ΔfH°(Isobutane) + ΔfH°(Methyl trifluoroacetate) - ΔfH°(Propane)

Computational Workflow Diagram

The logical flow of the computational protocol is illustrated below.

Caption: Computational workflow for determining thermodynamic properties.

Formation in Synthetic Chemistry: A Case Study

The most common context for the formation of this compound is during the deprotection of t-butyl esters or t-butoxycarbonyl (Boc) protected amines using trifluoroacetic acid (TFA).

Deprotection Mechanism and TBTFA Formation

The reaction proceeds via protonation of the ester oxygen or Boc group by TFA, followed by the loss of a stable t-butyl cation. This cation can then be trapped by the trifluoroacetate anion to form this compound.

The overall transformation for a t-butyl ester is:

R-COOC(CH₃)₃ + CF₃COOH → R-COOH + CF₃COOC(CH₃)₃

Signaling Pathway of Formation

The following diagram illustrates the key steps in the formation of this compound during the deprotection of a generic t-butyl ester.

Caption: Formation pathway of this compound.

Conclusion

While experimental thermodynamic data for this compound remains elusive, this guide provides a framework for its determination through state-of-the-art computational methods. The outlined protocol, leveraging high-accuracy composite models and isodesmic reaction schemes, represents a robust approach for obtaining reliable values for its enthalpy of formation, entropy, and heat capacity. Understanding these properties is essential for professionals in drug development and chemical synthesis, enabling more precise control over reaction conditions and the development of more efficient and safer chemical processes. The provided visualization of its formation pathway also serves to contextualize its relevance in common synthetic transformations.

References

t-Butyl Trifluoroacetate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Review for Scientists and Drug Development Professionals

t-Butyl trifluoroacetate (B77799) is a versatile reagent and building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds. Its unique properties, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety data for t-butyl trifluoroacetate, including its physicochemical properties, toxicological profile, and essential handling procedures, to ensure its safe and effective use in a research and development setting.

Core Safety and Physical Properties

This compound is classified as a flammable liquid.[1][2] Appropriate precautions must be taken to avoid sources of ignition and to ensure proper storage and handling. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 400-52-2 | [1][2][3] |

| Molecular Formula | C₆H₉F₃O₂ | [2][3] |

| Molecular Weight | 170.13 g/mol | [3] |

| Appearance | Colorless Liquid | Sigma-Aldrich |

| Density | 1.089 g/cm³ | Sigma-Aldrich |

| Vapor Pressure | 76.8 mmHg at 25°C | ChemicalBook |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour[1][2] |

Toxicological and Ecotoxicological Data

Similarly, specific ecotoxicity data for this compound is limited. It is advised to prevent its release into the environment, as its impact on aquatic and terrestrial organisms has not been fully elucidated.

Experimental Protocols

While the specific experimental protocols for determining the safety data of this compound are not provided in the available safety data sheets, standardized methods are employed for such evaluations.

Determination of Flash Point

The flash point of a flammable liquid is a critical safety parameter. Standardized methods for its determination include the Tag Closed Cup Tester (ASTM D56) for low-viscosity liquids and the Pensky-Martens Closed Cup Tester (ASTM D93) for liquids with higher viscosity or a tendency to form a surface film.[5]

General Methodology (Closed Cup):

-

A specified volume of the sample is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate.

-

An ignition source (a small flame) is periodically applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[5]

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is paramount to ensure laboratory safety. The following diagram outlines the logical workflow for safe use, from preparation to emergency response.

References

A Comprehensive Technical Guide to the Handling and Storage of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and emergency procedures for t-butyl trifluoroacetate (B77799). The following sections detail its properties, necessary precautions, and specific protocols to ensure laboratory safety and material integrity.

Properties of t-Butyl Trifluoroacetate

This compound is a flammable and corrosive liquid that requires careful handling.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉F₃O₂ | [2] |

| Molecular Weight | 170.13 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Density | 1.089 g/cm³ | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H226: Flammable liquid and vapour | [2][4] |

Safe Handling and Storage Workflow

Proper handling and storage are paramount to mitigating the risks associated with this compound. The logical workflow for its safe management is outlined in the diagram below.

References

An In-depth Technical Guide to the Reactivity and Stability of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

t-Butyl trifluoroacetate (B77799) (TBTFA) is a versatile chemical intermediate with unique reactivity and stability profiles. This technical guide provides a comprehensive overview of its core chemical properties, focusing on its role as both a trifluoroacetylating and an alkylating agent. This document summarizes key quantitative data, details experimental protocols for its use, and elucidates the mechanisms of its primary reactions. With a focus on practical application for researchers in drug development and organic synthesis, this guide aims to be an essential resource for the effective utilization of t-butyl trifluoroacetate.

Introduction

This compound (CF₃COOC(CH₃)₃) is a fluorinated ester that has garnered attention in organic synthesis for its dual reactivity. It can act as a source of the trifluoroacetyl group, a crucial moiety in medicinal chemistry for enhancing metabolic stability and bioavailability, or as a source of the t-butyl cation, a bulky alkylating agent. Its formation as a byproduct in peptide synthesis during the acid-catalyzed removal of t-butyl protecting groups is well-documented.[1][2] This guide provides an in-depth analysis of its reactivity with various nucleophiles and its overall stability, offering a valuable resource for chemists in academia and industry.

Physicochemical Properties and Stability

This compound is a flammable liquid with a boiling point of 83 °C.[3] It should be handled with appropriate safety precautions in a well-ventilated area.

Stability and Storage

Table 1: Physicochemical and Stability Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉F₃O₂ | [5] |

| Molecular Weight | 170.13 g/mol | [5] |

| Boiling Point | 83 °C | [3] |

| Density | 1.089 g/cm³ | |

| Shelf Life | ~3 years (1095 days) | [4] |

Reactivity of this compound

The reactivity of this compound is characterized by two main pathways: trifluoroacetylation of nucleophiles and t-butylation of electron-rich species. The operative pathway is largely dependent on the reaction conditions and the nature of the reacting partner.

Trifluoroacetylation of Nucleophiles

While this compound is less reactive than other common trifluoroacetylating agents like trifluoroacetic anhydride, it can be used to introduce the trifluoroacetyl group onto amines and alcohols, particularly with appropriate activation or under forcing conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The trifluoroacetylation of a primary amine with this compound is proposed to proceed through the following steps:

This protocol describes a general procedure for the trifluoroacetylation of a primary amine using this compound, which may require elevated temperatures due to the lower reactivity of the reagent.

Materials:

-

Primary amine (e.g., benzylamine)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Triethylamine (B128534) (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) in the anhydrous solvent.

-

Add triethylamine (1.1 eq) if desired to act as a proton sponge.

-

Add this compound (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude N-trifluoroacetylated product.

-

Purify the product by column chromatography or recrystallization as needed.

Alkylation Reactions

In the presence of a strong acid, this compound can act as an efficient t-butylating agent.[6] This reactivity stems from the formation of the relatively stable t-butyl cation.

The t-butylation of an aromatic compound, for instance, proceeds via an electrophilic aromatic substitution mechanism.

This protocol is adapted from the literature for the t-butylation of activated aromatic compounds.[6]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anisole in trifluoroacetic acid at room temperature.

-

Add this compound to the solution.

-

Stir the mixture at room temperature for several hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully evaporate the trifluoroacetic acid under reduced pressure.

-

The residue can be further purified by distillation or column chromatography to isolate the t-butylated anisole product.

Role in Deprotection of t-Butyl Groups

A common context in which researchers encounter this compound is during the cleavage of t-butyl ester or t-butoxycarbonyl (Boc) protecting groups using trifluoroacetic acid (TFA).[1][7] In these reactions, the initially formed t-butyl cation can be trapped by the trifluoroacetate anion to form this compound, or it can eliminate a proton to form isobutylene.[7][8]

The formation of this compound as a byproduct can sometimes lead to unwanted side reactions, such as the alkylation of sensitive functional groups within the substrate.[2] The use of scavengers, such as thiophenol, can help to mitigate these side reactions by intercepting the t-butyl cation or reacting with the formed this compound.[2]

Quantitative Reactivity Data

Quantitative kinetic data for the reactions of this compound is scarce in the literature. Its reactivity is generally considered to be lower than that of other acylating agents like acid anhydrides or acid chlorides. The rate of its reactions is highly dependent on the nucleophilicity of the substrate and the reaction conditions.

Table 2: Summary of Qualitative Reactivity

| Reaction Type | Substrate | Conditions | Reactivity | Reference(s) |

| Trifluoroacetylation | Amines, Alcohols | Neutral or basic, often requires heat | Moderate | General Knowledge |

| t-Butylation | Activated Aromatics | Acidic (e.g., TFA) | High | [6] |

| Reaction with Scavengers | Thiophenol | Acidic (TFA) | Comparable to reaction with TFA | [2] |

Conclusion

This compound is a reagent with a dualistic reactivity profile, capable of acting as both a trifluoroacetylating and a t-butylating agent. Its stability and moderate reactivity make it a useful, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. While its application as a primary trifluoroacetylating agent is less common due to the availability of more reactive alternatives, its role as an efficient t-butylating agent under acidic conditions is well-established. Understanding the factors that govern its reactivity pathways is crucial for its effective application in the synthesis of complex molecules, particularly in the field of drug development. Further quantitative kinetic studies would be beneficial to fully elucidate its reactivity and expand its synthetic utility.

References

- 1. benchchem.com [benchchem.com]

- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to the Electrophilicity of t-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl trifluoroacetate (B77799) is a reactive ester characterized by its significant electrophilicity, primarily functioning as a potent t-butylating agent. This technical guide provides a comprehensive overview of the core principles governing the electrophilic nature of t-butyl trifluoroacetate, its formation, reactivity with various nucleophiles, and its implications in organic synthesis, particularly in the context of peptide and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of this versatile reagent.

Introduction

This compound, a trifluoroacetate ester of t-butanol, is a noteworthy electrophile in organic chemistry. Its reactivity is principally attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the partial positive charge on the carbonyl carbon and, more significantly, facilitates the departure of the trifluoroacetate anion, leading to the formation of a stabilized tertiary carbocation. This property makes it an effective agent for the introduction of the t-butyl group onto a variety of nucleophilic substrates.

The relevance of this compound in pharmaceutical and drug development often arises from its role as a reactive byproduct during the acidic cleavage of t-butyl-based protecting groups, a common strategy in solid-phase peptide synthesis (SPPS).[1][2] The in situ formation of this electrophile can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues. A thorough understanding of its electrophilicity is therefore crucial for optimizing synthetic strategies and minimizing impurity profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 400-52-2 | [3][4] |

| Molecular Formula | C₆H₉F₃O₂ | [4] |

| Molecular Weight | 170.13 g/mol | [5] |

| Appearance | Colorless liquid | [3][6] |

| Density | 1.089 g/mL | [3] |

| Boiling Point | 83 °C | [7] |

| Refractive Index | 1.3300 | [7] |

Electrophilic Reactivity and Reaction Mechanisms

The electrophilicity of this compound is most prominently demonstrated in its capacity to act as a t-butylating agent. The reaction mechanism can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Sɴ1-like Mechanism: Formation of the t-Butyl Cation

Under strongly acidic conditions, such as in neat trifluoroacetic acid (TFA), the ester oxygen of this compound can be protonated, facilitating the departure of the trifluoroacetate group to form a relatively stable t-butyl carbocation. This highly electrophilic intermediate is then readily attacked by nucleophiles. This pathway is prevalent in the alkylation of aromatic compounds and in the side reactions observed during the TFA-mediated deprotection of t-butyl protecting groups in peptide synthesis.[1][8]

Alkylation of Aromatic Compounds

Activated aromatic compounds are readily alkylated by this compound in trifluoroacetic acid, often proceeding in quantitative yields at room temperature.[9][10] The reaction is accelerated by the presence of strong acids. For instance, the t-butylation of anisole (B1667542) proceeds rapidly to yield primarily the para-substituted product.

Alkylation of Amino Acid Residues

In the context of peptide synthesis, the in situ generated this compound is a known source of side reactions, particularly the alkylation of nucleophilic amino acid side chains. Tryptophan, methionine, and cysteine are especially susceptible to t-butylation.[2][11][12]

-

Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by the t-butyl cation.[13]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) salt.[12]

-

Cysteine: The free thiol group of cysteine is a prime target for alkylation, leading to the formation of S-t-butyl cysteine.[1]

The extent of these side reactions is a significant concern in the synthesis of complex peptides and has led to the development of scavenger strategies to mitigate this undesired reactivity.

Quantitative Data on Electrophilicity

Alkylation of Aromatic Compounds

The alkylation of activated aromatic compounds with this compound in trifluoroacetic acid is reported to proceed in quantitative yields.[9][10]

Side Product Formation in Peptide Synthesis

The propensity for this compound to cause side reactions in peptide synthesis provides a semi-quantitative measure of its electrophilicity. The percentage of S-t-butylated cysteine-containing peptides after TFA cleavage highlights this reactivity.

Table 2: S-t-Butylation of a Cysteine-Containing Peptide during TFA Cleavage with Various Scavengers

| Scavenger (in TFA) | % S-tBu Side Product | Reference |

| None | 18.6% | [14] |

| Dithiothreitol (DTT) | 3.9% | [14] |

| Thioanisole | 4.8% | [14] |

| Dimethyl Sulfide (DMS) | 5.2% | [14] |

| m-Cresol | 11.2% | [14] |

| Anisole | 11.8% | [14] |

These data demonstrate that in the absence of a more reactive nucleophile (scavenger), the cysteine thiol is significantly alkylated by the electrophilic species generated during TFA cleavage, with this compound being a key contributor.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported.[15] A common laboratory preparation involves the reaction of trifluoroacetic anhydride (B1165640) with t-butanol.

Protocol: Synthesis of this compound

Materials:

-

Trifluoroacetic anhydride

-

t-Butanol

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of t-butanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

Monitoring Electrophilic Reactions

The progress of alkylation reactions involving this compound can be monitored by various analytical techniques.

Workflow for Monitoring an Alkylation Reaction

Analytical Methods:

-

Thin-Layer Chromatography (TLC): A rapid and qualitative method to observe the consumption of the starting nucleophile and the formation of the more lipophilic alkylated product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of starting materials and the appearance of products, confirming their identity by mass.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the reaction, as the t-butyl group of the product will have a distinct singlet resonance.[16]

Conclusion

This compound is a potent electrophile with significant implications in organic synthesis. Its ability to act as a t-butylating agent is well-established, though often encountered as a source of side reactions in peptide synthesis. A comprehensive understanding of its reactivity, supported by the judicious use of scavengers and careful monitoring of reaction progress, is essential for researchers, scientists, and drug development professionals aiming to harness its synthetic potential while mitigating its undesired effects. Further quantitative kinetic studies would be beneficial to establish a more precise reactivity profile for this important electrophilic species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. terthis compound [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 400-52-2: terthis compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 400-52-2 [m.chemicalbook.com]

- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

t-Butyl Trifluoroacetate: A Comprehensive Technical Review for Researchers

An In-depth Guide to the Synthesis, Properties, and Applications of a Versatile Reagent in Modern Organic Chemistry

Abstract

t-Butyl trifluoroacetate (B77799) is a versatile reagent with significant applications in organic synthesis, particularly as a trifluoroacetylating agent, a t-butylating agent, and a key intermediate in various chemical transformations. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and diverse applications, with a focus on detailed experimental protocols and quantitative data. Spectroscopic data are systematically tabulated for easy reference. Furthermore, key reaction mechanisms and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction

t-Butyl trifluoroacetate, with the chemical formula C₆H₉F₃O₂, is a fluorinated ester that has garnered considerable attention in the scientific community due to its unique reactivity and utility in organic synthesis. Its structure, featuring a sterically bulky t-butyl group and an electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are exploited in a variety of synthetic methodologies. This guide will delve into the core aspects of this compound, providing a thorough literature review encompassing its preparation, physical and spectroscopic characteristics, and its role in key chemical reactions.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 400-52-2 | [1] |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Density | 1.089 g/cm³ | [1] |

| Boiling Point | 83 °C | [1] |

| Refractive Index | 1.332 | [1] |

The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.52 | s | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 157.7 (q, J = 41 Hz) | C=O |

| 115.3 (q, J = 286 Hz) | -CF₃ |

| 85.1 | -C(CH₃)₃ |

| 27.8 | -C(CH₃)₃ |

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (t-butyl) |

| 1785 | Strong | C=O stretch (ester) |

| 1220, 1150 | Strong | C-F stretch |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 115 | 15 | [M - C₄H₉]⁺ |

| 69 | 10 | [CF₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (t-butyl cation) |

| 41 | 30 | [C₃H₅]⁺ |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

From Trifluoroacetic Anhydride (B1165640) and t-Butanol

A common and straightforward method involves the reaction of trifluoroacetic anhydride with tert-butanol (B103910).

Experimental Protocol: